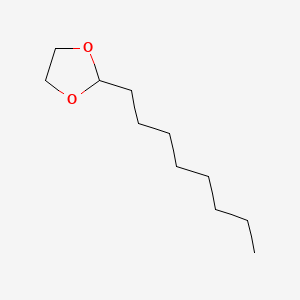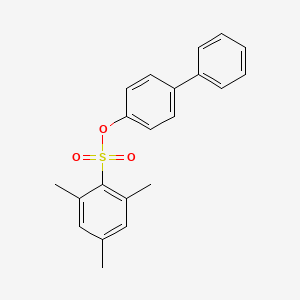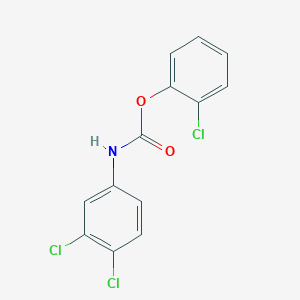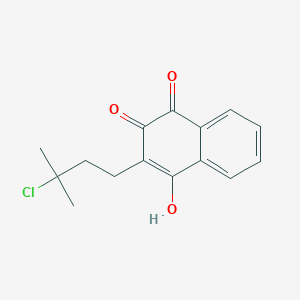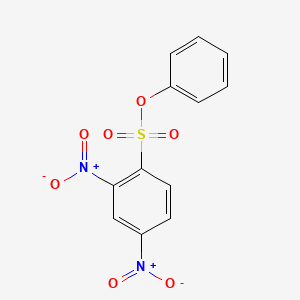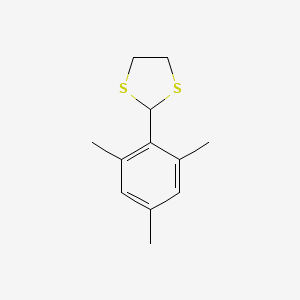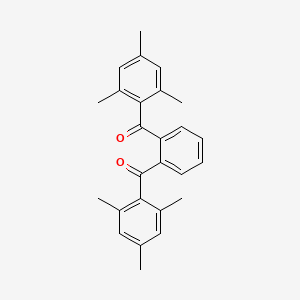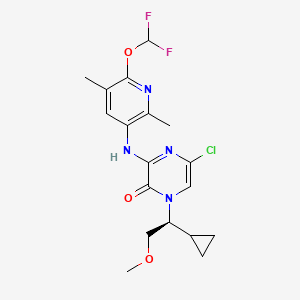
(S)-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-763534 is a pyrazinone-containing compound known for its role as an antagonist targeting the corticotropin-releasing factor/hormone receptor 1. This compound has shown high affinity and potency in binding to the receptor, making it a significant molecule in the study of neurological disorders such as depression and anxiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS-763534 involves multiple steps, starting with the preparation of the pyrazinone core. The key steps include:
Formation of the pyrazinone ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The cyclopropyl, methoxyethyl, and difluoromethoxy groups are introduced through a series of substitution reactions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of BMS-763534 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as chromatography and crystallization to ensure high purity.
Quality control: Rigorous testing to meet industry standards for pharmaceutical compounds.
Analyse Chemischer Reaktionen
Types of Reactions
BMS-763534 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various derivatives of BMS-763534 with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
BMS-763534 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
BMS-763534 exerts its effects by binding to the corticotropin-releasing factor/hormone receptor 1. This binding inhibits the receptor’s activity, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) in cells. The inhibition of this pathway is associated with anxiolytic and antidepressant effects, making BMS-763534 a valuable compound in the study of stress-related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CRF1 antagonists: Other compounds in this category include those with similar pyrazinone structures and receptor binding properties.
Uniqueness
BMS-763534 stands out due to its high affinity and selectivity for the corticotropin-releasing factor/hormone receptor 1. Its unique structure allows for potent inhibition of the receptor, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H21ClF2N4O3 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
5-chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]pyrazin-2-one |
InChI |
InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1 |
InChI-Schlüssel |
CBVDPVDNACOCTI-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)[C@H](COC)C3CC3)Cl |
Kanonische SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







